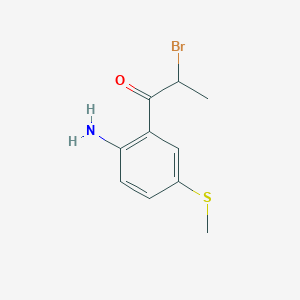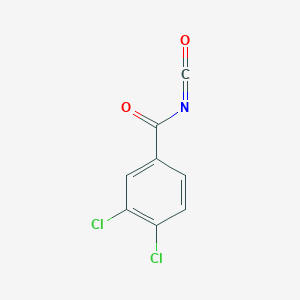
3,4-Dichlorobenzoyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichlorobenzoyl isocyanate is a chemical compound used primarily as a chemical intermediate in organic synthesis. It is a solid that ranges in color from white to yellow and is known to be an irritant to tissues, including eyes and mucous membranes. Inhalation of dust from this compound is poisonous . It is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements .
Métodos De Preparación
3,4-Dichlorobenzoyl isocyanate can be synthesized through various methods. One common method involves the reaction of 3,4-dichloroaniline with phosgene . This reaction is typically carried out under controlled conditions to ensure safety and efficiency. Another method involves the use of non-phosgene approaches, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Análisis De Reacciones Químicas
3,4-Dichlorobenzoyl isocyanate undergoes several types of chemical reactions, including substitution and oxidation. Common reagents used in these reactions include triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alcohols, thiols, and trimethylsilyl ethers can yield alkyl isocyanates .
Aplicaciones Científicas De Investigación
3,4-Dichlorobenzoyl isocyanate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and as a chemical intermediate in the production of pharmaceuticals and agrochemicals . In the field of biology, it is used to study the interactions between isocyanates and biological macromolecules. In the industrial sector, it is used in the production of polyurethane foams, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of 3,4-Dichlorobenzoyl isocyanate involves its reactivity with nucleophiles, such as water and biological macromolecules. The isocyanate group (N=C=O) reacts with these nucleophiles to form urea derivatives, which can further react to form more complex structures . This reactivity is key to its use in various chemical and industrial applications.
Comparación Con Compuestos Similares
3,4-Dichlorobenzoyl isocyanate is similar to other isocyanates, such as toluene diisocyanate and methylenediphenyl diisocyanate . it is unique in its specific reactivity and applications. For example, while toluene diisocyanate is widely used in the production of flexible polyurethane foams, this compound is more commonly used as a chemical intermediate in organic synthesis . Other similar compounds include hexamethylene diisocyanate and isophorone diisocyanate, which are used in non-yellowing polyurethane materials .
Propiedades
Número CAS |
10278-20-3 |
|---|---|
Fórmula molecular |
C8H3Cl2NO2 |
Peso molecular |
216.02 g/mol |
Nombre IUPAC |
3,4-dichlorobenzoyl isocyanate |
InChI |
InChI=1S/C8H3Cl2NO2/c9-6-2-1-5(3-7(6)10)8(13)11-4-12/h1-3H |
Clave InChI |
LNAMONHYXJTAHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N=C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
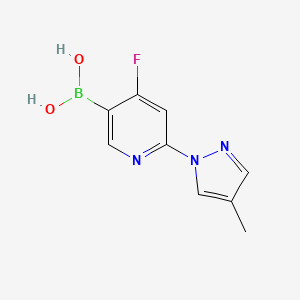
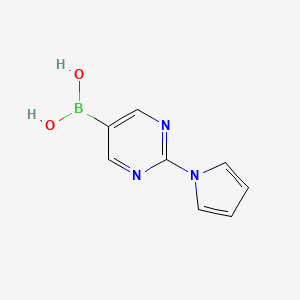
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
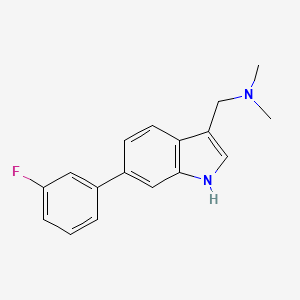

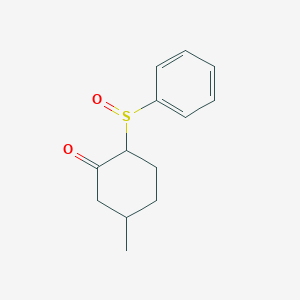
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
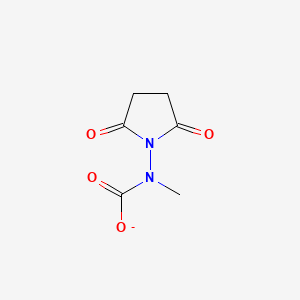

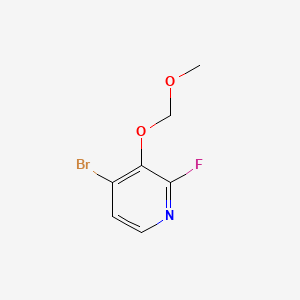
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)
